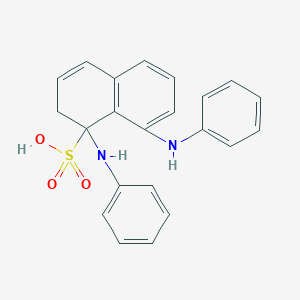
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two aniline groups attached to the naphthalene ring, along with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using concentrated nitric acid and sulfuric acid to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,8-diaminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and acylated derivatives.
Applications De Recherche Scientifique
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting amyloid fibers and prefibrillar assemblies.
Biology: Employed in studying protein folding and aggregation.
Medicine: Investigated for its potential in diagnosing and monitoring diseases associated with amyloid fiber formation, such as Alzheimer’s disease.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid involves its interaction with amyloid fibers and prefibrillar assemblies. The compound binds to these structures, leading to a change in its fluorescence properties, which can be detected and measured. This interaction is crucial for its use as a fluorescent probe in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Anilinonaphthalene-8-sulfonic acid: Another naphthalene derivative used as a fluorescent probe.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A similar compound with two naphthalene rings and sulfonic acid groups.
Uniqueness
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is unique due to its specific structure, which allows it to interact effectively with amyloid fibers and prefibrillar assemblies. This makes it a valuable tool in research related to protein aggregation and misfolding disorders .
Propriétés
Numéro CAS |
106264-78-2 |
|---|---|
Formule moléculaire |
C22H20N2O3S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1,8-dianilino-2H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H20N2O3S/c25-28(26,27)22(24-19-13-5-2-6-14-19)16-8-10-17-9-7-15-20(21(17)22)23-18-11-3-1-4-12-18/h1-15,23-24H,16H2,(H,25,26,27) |
Clé InChI |
GOBRQLCMNBIVAR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C1(NC3=CC=CC=C3)S(=O)(=O)O)C(=CC=C2)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)

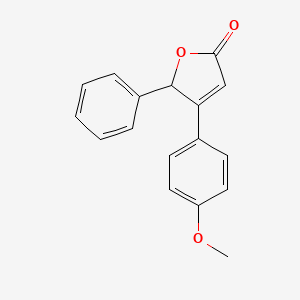

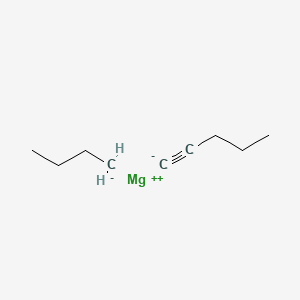
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
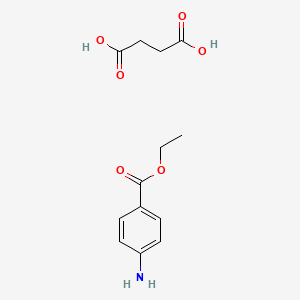
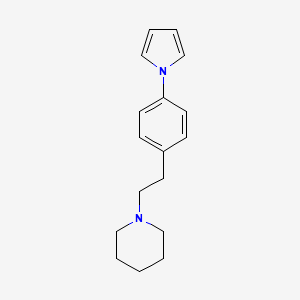
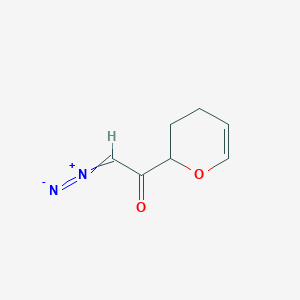
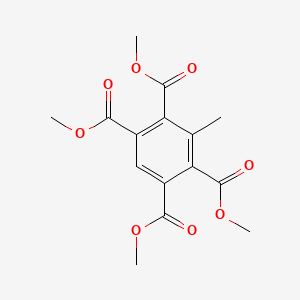
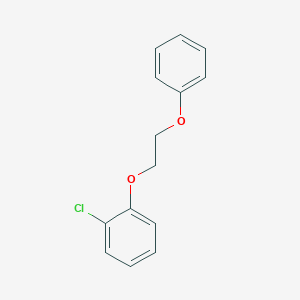
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)

